molecular formula C19H17FN6O2 B11151591 5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11151591
M. Wt: 380.4 g/mol
InChI Key: DIQNTMUQSDUVOW-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a tetraazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can be compared with other indole derivatives, such as:

These comparisons highlight the unique features of 5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide, such as the presence of the fluorine atom, methoxy group, and tetraazole ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN6O2

Molecular Weight

380.4 g/mol

IUPAC Name

5-fluoro-N-[2-(4-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17FN6O2/c1-28-18-4-2-3-16-14(18)7-9-25(16)10-8-21-19(27)15-11-13(20)5-6-17(15)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)

InChI Key

DIQNTMUQSDUVOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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